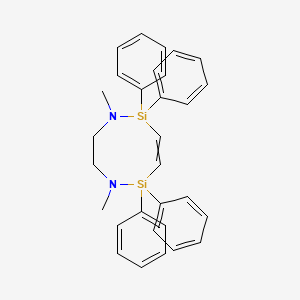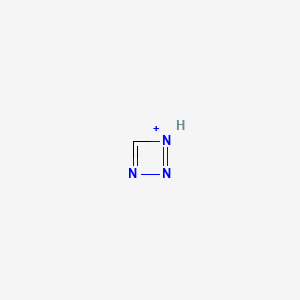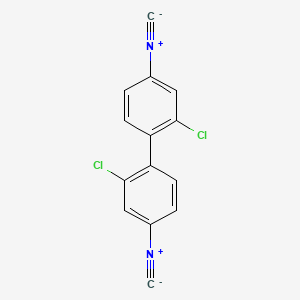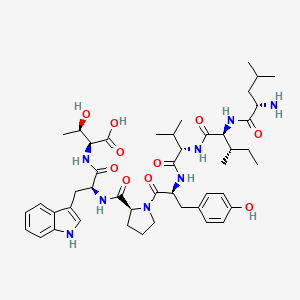
1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine is a complex organosilicon compound It is characterized by its unique structure, which includes two silicon atoms bonded to phenyl groups and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine typically involves the reaction of dimethylchlorosilane with phenylmagnesium bromide, followed by a series of purification steps to isolate the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine can undergo various chemical reactions, including:
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine exerts its effects involves its ability to interact with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and other elements, allowing it to participate in a wide range of chemical reactions. The phenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in different pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: This compound is similar in structure but lacks the additional nitrogen atoms present in 1,6-Dimethyl-2,2,5,5-tetraphenyl-1,2,5,6,7,8-hexahydro-1,6,2,5-diazadisilocine.
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Another related compound, which has a different arrangement of silicon and phenyl groups.
Uniqueness
This compound is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinctive chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
920755-43-7 |
|---|---|
Fórmula molecular |
C30H32N2Si2 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
1,6-dimethyl-2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-diazadisilocine |
InChI |
InChI=1S/C30H32N2Si2/c1-31-23-24-32(2)34(29-19-11-5-12-20-29,30-21-13-6-14-22-30)26-25-33(31,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-22,25-26H,23-24H2,1-2H3 |
Clave InChI |
OXIKNFQOHVOERP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN([Si](C=C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)


![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)


![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)
![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
